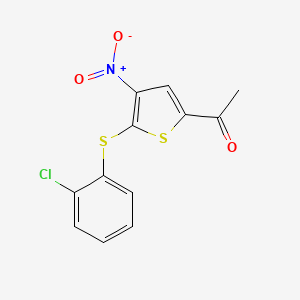
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorophenylthio group and a nitro group attached to the thiophene ring, along with an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the visible-light-promoted C-S cross-coupling reaction. In this procedure, 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol are reacted in dry dimethyl sulfoxide under nitrogen atmosphere and irradiated with a 456 nm light source . The reaction mixture is then subjected to extraction and purification processes to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.
Substitution: The chlorophenylthio group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group and chlorophenylthio moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one: This compound has a similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
2’-Chloroacetophenone: Another related compound, used in the synthesis of various chemicals and pharmaceuticals.
The presence of the nitro group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and expanding its range of applications.
Propriétés
Formule moléculaire |
C12H8ClNO3S2 |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-[5-(2-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-9(14(16)17)12(19-11)18-10-5-3-2-4-8(10)13/h2-6H,1H3 |
Clé InChI |
YAJQTZWBTSLGKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Hydroxy-propyl)-amino]-benzonitrile](/img/structure/B8481037.png)
![5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-1H-pyrazole](/img/structure/B8481040.png)
![Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-](/img/structure/B8481050.png)
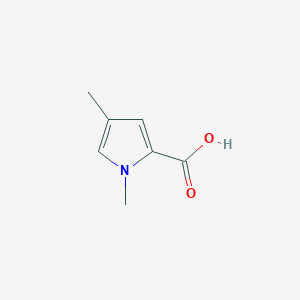
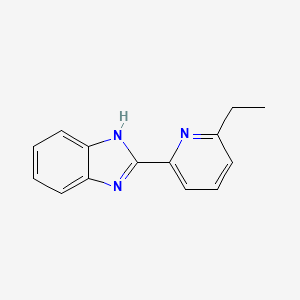

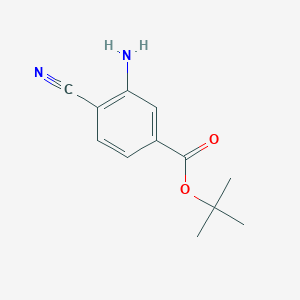
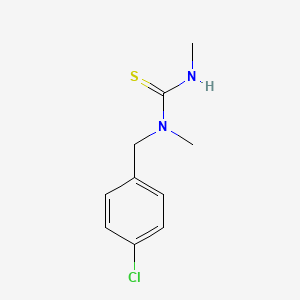
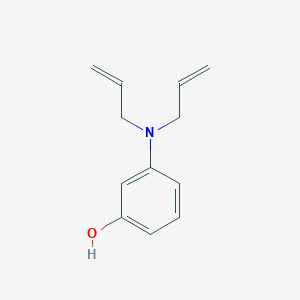
![6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one](/img/structure/B8481106.png)
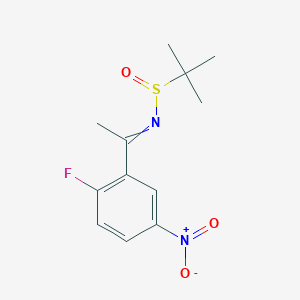
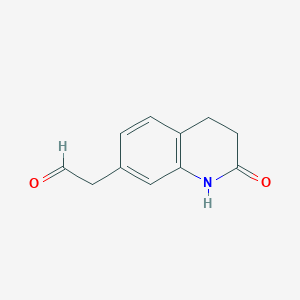
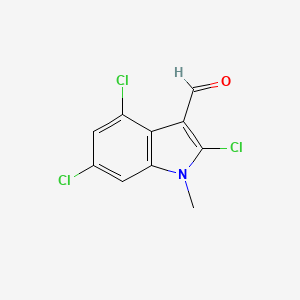
![2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
